molecular formula C25H22FNO4 B8098189 n-Fmoc-(s)-3-fluorohomophenylalanine

n-Fmoc-(s)-3-fluorohomophenylalanine

Cat. No.: B8098189
M. Wt: 419.4 g/mol
InChI Key: USLBDGLIEZPUPZ-QHCPKHFHSA-N
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Description

n-Fmoc-(s)-3-fluorohomophenylalanine is a synthetic amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Fmoc-(s)-3-fluorohomophenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral precursor, (s)-3-fluorohomophenylalanine.

    Fmoc Protection: The amino group of (s)-3-fluorohomophenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

n-Fmoc-(s)-3-fluorohomophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce hydroxylated or ketone derivatives .

Scientific Research Applications

n-Fmoc-(s)-3-fluorohomophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Fmoc-(s)-3-fluorohomophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group provides stability during synthesis and can be removed under basic conditions to reveal the free amino group, allowing further functionalization .

Comparison with Similar Compounds

Similar Compounds

    n-Fmoc-(s)-3-fluorophenylalanine: Similar structure but lacks the homophenylalanine extension.

    n-Fmoc-(s)-3-chlorohomophenylalanine: Contains a chlorine atom instead of fluorine.

    n-Fmoc-(s)-3-bromohomophenylalanine: Contains a bromine atom instead of fluorine.

Uniqueness

n-Fmoc-(s)-3-fluorohomophenylalanine is unique due to the presence of the fluorine atom, which can significantly alter the electronic properties and reactivity of the compound. This makes it particularly useful in the design of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLBDGLIEZPUPZ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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